Aldrin

Description

Properties

IUPAC Name |

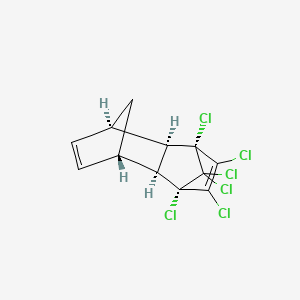

1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h1-2,4-7H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYJBZPUGVGKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048104 | |

| Record name | 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aldrin, liquid appears as a solution in oil of aldrin, a noncombustible water-insoluble solid. Used as an insecticide. Mixed with a flammable carrier solvent., Aldrin, cast solid is a brown to white solid. If the large pieces are broken up or powdered, it is toxic by inhalation and skin absorption. It is insoluble in water and noncombustible. It is used as an insecticide., Isodrin is a solid. This material is no longer used as a pesticide. Isomer of aldrin., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] [NIOSH], COLOURLESS CRYSTALS., Colorless to dark-brown crystalline solid with a mild chemical odor., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aldrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 293 °F at 2 mmHg (decomposes) (EPA, 1998), 145 °C at 2 mm Hg, at 0.27kPa: 145 °C, decomposes, Decomposes | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Hartley, D. and H. Kidd (eds.). The Agrochemicals Handbook. 2nd ed. Lechworth, Herts, England: The Royal Society of Chemistry, 1987., p. A007/Aug 87 | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Approximately 150F or higher (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.003 % (NIOSH, 2023), less than 1 mg/mL at 75 °F (NTP, 1992), 0.027 MG/L IN WATER AT 27 °C; > 600 G/L AT 27 °C IN ACETONE, BENZENE, XYLENE, Sol in aromatics, esters, ketones, paraffins and halogenated solvents., Sol in ethanol, ether, and acetone., Moderately sol in petroleum oils, In water, 170 mg/l @ 25 °C, Solubility in water: none, 0.003% | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Ver 5. Tucson, AZ: Univ AZ, College of Pharmacy (1992) | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.6 (NIOSH, 2023) - Denser than water; will sink, 1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.6 at 20 °C/4 °C (solid), 1.6 g/cm³, 1.60 | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

8e-05 mmHg (NIOSH, 2023), 6e-06 mmHg at 77 °F (EPA, 1998), 0.000012 [mmHg], 1.20X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.009, 0.00008 mmHg | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | Aldrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Grayson BT, Fosbraey LA; Pest Sci 13: 269-78 (1982) | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless needles, Brown to white, crystalline solid, Colorless to dark brown crystalline solid ... | |

CAS No. |

309-00-2, 465-73-6, 124-96-9 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4,5,8-dimethanonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aldrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

219 °F (NIOSH, 2023), 219 °F for pure product; 120 to 140 °F for technical product. (EPA, 1998), 464 to 468 °F (EPA, 1998), 104 °C, MP: 40-60 °C /TECHNICAL GRADE ALDRIN/, 104-105 °C, 219 °F | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN, LIQUID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19293 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN, SOLID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ISODRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5033 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0774 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | ALDRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/349 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Details | Spencer, E. Y. Guide to the Chemicals Used in Crop Protection. 7th ed. Publication 1093. Research Institute, Agriculture Canada, Ottawa, Canada: Information Canada, 1982., p. 6 | |

| Record name | Aldrin | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0016.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Occurrence and Global Distribution

Contemporary Environmental Levels and Residues in Global Ecosystems

Although its use has been discontinued (B1498344) in many countries for decades, aldrin and its more persistent degradation product, dieldrin (B1670511), are still detected in various environmental matrices worldwide. nih.govcdc.gov

Terrestrial Environment Contamination (Soil, Sediment)

Aldrin binds tightly to soil particles, particularly those with high organic matter content, which limits its mobility but contributes to its persistence. who.intpublications.gc.ca Residues in soil can endure for years, with an estimated half-life ranging from four to seven years in temperate climates. who.int However, persistence is generally shorter in tropical regions. who.int

Past agricultural applications are the primary source of aldrin in soils. cdc.gov For instance, studies in the United States have reported dieldrin (a primary metabolite of aldrin) concentrations in agricultural soils ranging from less than 0.00002 to 0.071 mg/kg. epa.gov In some cases, higher concentrations have been found, such as a reported high of 4.25 mg/kg. epa.gov In China, where aldrin was not used agriculturally, soil samples have shown aldrin levels from 0.70 to 8.5 ng g⁻¹, with one sample reaching 17 ng g⁻¹ dry weight. mdpi.com A study in Rwanda detected aldrin in soil at levels of 0.38–0.59 μg⋅kg⁻¹ dry weight. nih.govfrontiersin.org

Sediments in aquatic environments also act as a sink for aldrin. The U.S. Environmental Protection Agency (EPA) has detected aldrin in stream bed sediments, particularly in agricultural areas, though the median concentrations were often below the minimum reporting level. epa.gov In some rivers, sediment concentrations of dieldrin have been reported to reach up to 1 mg/kg. who.int

Aldrin and Dieldrin Residue Levels in Soil and Sediment

| Location/Study | Matrix | Compound | Concentration Range | Reference |

|---|---|---|---|---|

| United States (Agricultural Soils) | Soil | Dieldrin | <0.00002 to 0.071 mg/kg | epa.gov |

| United States (Agricultural Soils - High End) | Soil | Dieldrin | up to 4.25 mg/kg | epa.gov |

| China | Soil | Aldrin | 0.70 to 8.5 ng g⁻¹ dw | mdpi.com |

| Rwanda | Soil | Aldrin | 0.38–0.59 μg⋅kg⁻¹ dw | nih.govfrontiersin.org |

| Various Rivers | Sediment | Dieldrin | up to 1 mg/kg | who.int |

Aquatic Environment Contamination (Water, Biota)

Due to its low water solubility (0.027 mg/L), aldrin concentrations in water are generally low. waterquality.gov.auwikipedia.org The World Health Organization (WHO) notes that aldrin and dieldrin levels in aquatic environments and drinking water are typically below 10 ng/litre. who.int Higher concentrations are usually linked to industrial effluents or soil erosion from agricultural lands. who.int For example, aldrin concentrations in some Indian streams have been detected at 75.31 ng⋅L⁻¹. nih.gov

Despite low concentrations in water, aldrin's high potential for bioaccumulation leads to its concentration in aquatic organisms. publications.gc.cafao.org It is rapidly converted to the more toxic dieldrin within living organisms. waterquality.gov.auepa.gov This process of biomagnification results in higher concentrations in organisms at higher trophic levels. nih.gov Bioconcentration factors (BCFs) for aldrin have been reported to be as high as 3,140 in fish and 44,600 in snails. cdc.gov Aldrin exhibits high toxicity to most fish and invertebrate species. waterquality.gov.au

Atmospheric Presence and Transport

Aldrin enters the atmosphere through volatilization from contaminated soil and water surfaces. nih.govwho.intepa.gov This is a significant pathway for its dispersal, especially shortly after application. epa.gov Once in the atmosphere, aldrin can exist in the vapor phase or adsorbed to dust particles. who.intcdc.gov This allows for long-range atmospheric transport, leading to its presence in remote areas far from its original sources. publications.gc.ca

Dieldrin, the primary breakdown product of aldrin, is also found in the atmosphere and can be returned to terrestrial and aquatic ecosystems through wet and dry deposition. who.int In general, atmospheric concentrations are very low, typically in the range of 1-2 ng/m³ in agricultural areas. who.int Rainwater concentrations are on the order of 10-20 ng/litre. who.int The estimated atmospheric half-life of vapor-phase aldrin is about 35 minutes, as it reacts with photochemically produced hydroxyl radicals. fao.org

Environmental Partitioning and Mobility Characteristics

The movement and distribution of aldrin in the environment are governed by its physical and chemical properties, primarily its strong adsorption to soil and its moderate volatility.

Soil Adsorption and Leaching Dynamics

However, the mobility of aldrin can be enhanced in certain situations, such as at hazardous waste sites where organic solvents may be present, which can increase its solubility and transport. cdc.gov While leaching is minimal, the primary mode of transport from agricultural land is through soil erosion and surface runoff, where aldrin remains bound to soil particles. who.int

Environmental Fate Properties of Aldrin

| Property | Value/Characteristic | Implication | Reference |

|---|---|---|---|

| Soil Adsorption | High, especially in organic-rich soils | Immobile in soil, low leaching potential | who.intpublications.gc.caepa.gov |

| Log Koc | 5.38 to 7.67 | Indicates immobility in soil | cdc.gov |

| Leaching Potential | Low | Minimal contamination of groundwater | nih.govcdc.govfao.org |

| Persistence in Soil (Half-life) | 20-100 days (moderately persistent) | Can remain in the topsoil for extended periods | fao.org |

Volatilization from Soil and Water Surfaces

Volatilization is a key process in the environmental fate of aldrin. nih.govwho.int The rate of volatilization is significantly higher from the soil surface compared to when it is incorporated into the soil. cdc.gov It is estimated that 50% of surface-applied aldrin can be lost to the atmosphere within one to two weeks, whereas for soil-incorporated aldrin, this loss can take 10 to 15 weeks. cdc.govepa.gov

Several environmental factors influence the rate of volatilization, including soil moisture, temperature, and air movement. oup.com Increased soil moisture and temperature generally lead to higher rates of volatilization. oup.com From water surfaces, the volatilization half-life of aldrin has been measured to be approximately 5.8 days under specific laboratory conditions. cdc.gov This process contributes to the atmospheric transport and global distribution of the compound. nih.gov

Transport via Surface Runoff and Sediment Movement

The environmental transport of aldrin into aquatic ecosystems is predominantly governed by its strong tendency to adsorb to soil particles. Due to its chemical properties, including low water solubility and high organic carbon partition coefficients (log K_oc_) ranging from 5.38 to 7.67, aldrin binds tightly to organic matter and clay in soil. cdc.gov This strong sorption limits its potential to leach into groundwater. epa.govnih.gov Instead, the primary pathway for aldrin to enter water bodies is through surface runoff and the movement of contaminated sediment. cdc.govwho.int

During rainfall or irrigation events, soil particles containing adsorbed aldrin are eroded and carried by overland flow into adjacent streams, rivers, and lakes. who.intgeologyscience.ru This process of "rain-flow transportation" moves contaminated soil and sediment downslope, introducing the pesticide into aquatic environments. geologyscience.ru Once in a water body, aldrin's low solubility means it remains largely partitioned to suspended solids and sediments rather than dissolving in the water column. cdc.gov These suspended particles can be transported over significant distances before eventually settling and accumulating in the bed sediment. cdc.gov

Research has consistently shown that while concentrations in the water column may be low, bed sediments often serve as a long-term reservoir for aldrin and its more persistent breakdown product, dieldrin. epa.govepa.gov The presence of dieldrin in stream sediments is a strong indicator of historical aldrin use in the surrounding watershed, as aldrin rapidly converts to dieldrin in the environment. epa.govnih.gov

Detailed research findings have quantified the presence of these compounds in sediments across various regions. For instance, studies by the U.S. Geological Survey (USGS) have documented dieldrin concentrations in bed sediment throughout the United States, with higher levels often found in agricultural and urban areas where aldrin was historically used. epa.govresearchgate.net In regions of heavy agricultural use like the Midwest Corn Belt, median dieldrin concentrations in sediment have been recorded at levels greater than 3.2 µg/kg dry weight. researchgate.net Similarly, studies in the Mekong River Basin have detected dieldrin in wetlands, indicating its transport and deposition in that region. researchgate.net

The following tables present data from studies illustrating the transport and presence of aldrin and dieldrin in sediment.

Table 1: Dieldrin Concentrations in U.S. Bed Sediment (c. 1985-1995)

| Region/Use Area | Median Concentration (µg/kg dry weight) | Maximum Concentration (µg/kg dry weight) | Reference |

|---|---|---|---|

| Midwest Corn Belt (High Aldrin Use) | > 3.2 | > 5.3 | researchgate.net |

| Nebraska (Lower Aldrin Use) | < 0.3 | < 0.3 | researchgate.net |

| Eastern Pennsylvania (Urban/Ag. Use) | > 3.2 | Not Specified | researchgate.net |

| Near Portland, Oregon (Urban/Ag. Use) | > 3.2 | Not Specified | researchgate.net |

A laboratory study investigating the desorption of aldrin from sediment into water further illustrates its persistence and potential for release from contaminated sediments.

Table 2: Aldrin Desorption from Spiked Sediment in a Simulated Riverbed

| Time (Days) | Aldrin Concentration in Effluent Water (ng/mL) | Reference |

|---|---|---|

| 1 | 0.135 | cdc.gov |

| 40 | 0.060 | cdc.gov |

These findings underscore that sediment acts as the primary vehicle for aldrin's movement from terrestrial application sites to aquatic ecosystems, where it can persist for long periods. researchgate.net

Environmental Transformation and Degradation Pathways

Biotransformation Processes in Environmental Compartments

Microorganisms have developed diverse enzymatic systems to metabolize xenobiotic compounds like Aldrin. These biotransformation processes are the primary mechanisms for Aldrin's degradation in the environment, leading to a variety of metabolic byproducts. nih.gov Bioremediation utilizing indigenous microbial strains is considered a promising approach for addressing Aldrin and Dieldrin (B1670511) contamination. nih.gov

The microbial degradation of Aldrin is a key process that transforms the compound into various metabolites, some of which are more or less toxic and persistent than the parent molecule. researchgate.net A number of microorganisms, including bacteria and fungi, have been identified as capable of degrading Aldrin. researchgate.netnih.gov The degradation efficiency can be influenced by environmental factors such as pH, nutrient availability, and the presence of light. researchgate.net

Bacteria utilize several metabolic strategies to break down Aldrin, primarily through oxidation, reduction, and hydroxylation reactions. nih.govresearchgate.netnih.govfrontiersin.org These pathways involve enzymatic attacks on different parts of the Aldrin molecule. For example, Pseudomonas species are known to be effective in degrading pesticides like Aldrin in water. frontiersin.org The ability to epoxidize Aldrin is a common characteristic found among many soil bacteria. researchgate.net

The primary bacterial degradation pathways for Aldrin include:

Oxidation: This is a major pathway where the non-chlorinated double bond of Aldrin is epoxidized, or the non-chlorinated portion of the molecule is oxidized. nih.govfrontiersin.org

Reduction: In this pathway, Aldrin undergoes dechlorination reactions, which are particularly significant as they often result in less toxic and more easily degradable metabolites. nih.govfrontiersin.org

Hydroxylation: This involves the addition of a hydroxyl group to the Aldrin molecule, for instance, at the methylene (B1212753) bridge. frontiersin.org

Table 1: Bacterial Species Involved in Aldrin Degradation

| Bacterial Genus/Species | Metabolic Pathway/Action | Metabolites | Reference |

|---|---|---|---|

| Pseudomonas fluorescens | Epoxidation (Oxidation) | Dieldrin | researchgate.netresearchgate.net |

| Bacillus polymyxa | Degradation | Not specified | researchgate.net |

| Flavobacterium sp. | Degradation | Not specified | researchgate.net |

| Micrococcus sp. | Degradation | Not specified | researchgate.net |

| Aerobacter aerogenes | Degradation of Dieldrin (Aldrin metabolite) | Aldrin diol | cdc.gov |

The most prominent microbial transformation of Aldrin is its conversion to Dieldrin. nih.govresearchgate.netnih.govfrontiersin.org This occurs through an oxidation reaction known as epoxidation, where an oxygen atom is inserted across the double bond of the unchlorinated ring of the Aldrin molecule. nih.govfrontiersin.orgcdc.gov This conversion is rapid and carried out by a wide array of bacteria and other microorganisms in the environment. wikipedia.orgfloridahealth.gov As a result, Dieldrin is the main metabolite found in soil, water, and biota following Aldrin application. nih.govfrontiersin.orgfloridahealth.gov The formation of Dieldrin is catalyzed by monooxygenases, specifically cytochrome P-450, which is found in the liver microsomes of animals and also in microorganisms. researchgate.netcdc.gov

Beyond the primary conversion to Dieldrin, further microbial action on Aldrin and its primary metabolite leads to a range of secondary metabolites.

Monochlorodieldrin: This metabolite is formed through the reductive degradation pathway of Aldrin. nih.govfrontiersin.org Dieldrin can also be reduced to form the same product. nih.govfrontiersin.org

9-Hydroxyaldrin: This product is formed when the methylene bridge of the Aldrin molecule is hydroxylated. frontiersin.org

Dihydrochlordenedicarboxylic acid and Monohydroxydihydrochlordenedicarboxylic acid: When the non-chlorinated double bond of Aldrin is oxidized, it can be metabolized by microorganisms to these acidic products. nih.govfrontiersin.org

Metabolites from Dieldrin: As Dieldrin is the primary metabolite of Aldrin, its subsequent degradation products are considered secondary metabolites of the original compound. Microorganisms can hydrolyze Dieldrin to form products such as 9-hydroxydieldrin and dihydroxydieldrin . nih.govresearchgate.netnih.gov Other metabolites identified from the microbial transformation of Dieldrin include keto-aldrin and 6,7-trans-dihydroxydihydroaldrin (also known as trans-aldrin diol). researchgate.net

Fungi, particularly white-rot fungi, are recognized for their robust ability to degrade persistent organic pollutants, including Aldrin. researchgate.netnih.gov They are often more tolerant to high concentrations of contaminants than bacteria. nih.gov Several fungal genera, such as Phlebia, Pleurotus, Mucor, and Trichoderma, have been shown to effectively degrade Aldrin and its primary metabolite, Dieldrin. nih.govresearchgate.netresearchgate.net Fungal degradation of Aldrin can proceed through both hydroxylation at the methylene group and oxidation of the non-chlorinated part of the molecule. researchgate.net For instance, studies on Phlebia species revealed that over 90% of Aldrin was removed after 28 days of incubation, with the detection of metabolites like 9-hydroxyaldrin and two carboxylic acid products. nih.gov The biotransformation by Pleurotus ostreatus also occurs via hydroxylation and epoxidation reactions. researchgate.net

Table 2: Fungal Species Involved in Aldrin Degradation

| Fungal Genus/Species | Metabolic Pathway/Action | Metabolites | Reference |

|---|---|---|---|

| Phlebia acanthocystis | Hydroxylation, Oxidation | 9-hydroxyaldrin, Carboxylic acid products | nih.govresearchgate.net |

| Phlebia brevispora | Hydroxylation, Oxidation | 9-hydroxyaldrin, Carboxylic acid products | nih.govresearchgate.net |

| Phlebia aurea | Hydroxylation, Oxidation | 9-hydroxyaldrin, Carboxylic acid products | nih.govresearchgate.net |

| Pleurotus ostreatus | Hydroxylation, Epoxidation | Dieldrin, 9-hydroxydieldrin | researchgate.netresearchgate.net |

| Trichoderma viride | Degradation | Dieldrin | researchgate.net |

| Mucor racemosus | Degradation | Aldrin-trans-diol metabolites | nih.govresearchgate.net |

| Fusarium sp. | Epoxidation | Dieldrin | researchgate.netresearchgate.net |

The degradation of Aldrin also occurs in anaerobic environments, such as saturated soils, sediments, and wastewater sludge. nih.govcdc.gov Under these conditions, reductive dechlorination is often a key transformation pathway. A study using biologically active wastewater sludge under anaerobic conditions demonstrated the degradation of Aldrin. cdc.gov While Dieldrin was not identified as a breakdown product in that specific study, other research has shown that mixed anaerobic microbial populations can transform Aldrin. nih.govresearchgate.net For example, a mixed indigenous microbial community including Acidaminobacter and Clostridium was shown to transform 70% of Aldrin within 160 days. nih.gov Furthermore, mixed anaerobic cultures have been shown to degrade Dieldrin, the primary metabolite of Aldrin, into initial products like syn-monodechlorodieldrin and anti-monodechlorodieldrin. cdc.gov

Bacterial Metabolic Pathways (Oxidation, Reduction, Hydroxylation)

Enzymatic Mechanisms of Aldrin Biotransformation

The biotransformation of Aldrin is primarily an enzymatic process carried out by various microorganisms and in metabolic systems of animals. These enzymatic reactions are the first critical steps in the breakdown of this persistent pollutant.

The initial and most significant step in Aldrin's biotransformation is its epoxidation to Dieldrin. cdc.gov This conversion is primarily catalyzed by cytochrome P-450 (CYP-450) monooxygenases , which are predominantly found in the liver. cdc.govwikipedia.org Studies using rat liver microsomes confirmed the involvement of cytochrome P-450 in this epoxidation reaction. cdc.gov In tissues with lower concentrations of CYP-450 enzymes, an alternative pathway involving prostaglandin endoperoxide synthase (PES) is utilized for the conversion. wikipedia.org

Fungi, particularly white-rot fungi (WRF) such as species from the genus Phlebia, are also effective in degrading Aldrin and its metabolites. researchgate.net In these organisms, hydroxylases play a crucial role. researchgate.net The initial metabolic reaction in these fungi often involves hydroxylation at the nine position of the Dieldrin molecule, a major metabolite of Aldrin. researchgate.net While broader enzyme classes like hydrolases, oxidases, and dehydrogenases are known to be involved in general pesticide degradation, the most clearly identified enzymes for the primary transformation of Aldrin are monooxygenases and hydroxylases. researchgate.netmdpi.com

Table 1: Key Enzymes in Aldrin Biotransformation

| Enzyme | Function | Organism/Tissue Location | Citation |

|---|---|---|---|

| Cytochrome P-450 Monooxygenases | Catalyzes the epoxidation of Aldrin to Dieldrin. | Liver | cdc.govwikipedia.org |

| Prostaglandin Endoperoxide Synthase (PES) | Alternative enzyme for Aldrin epoxidation in tissues with low CYP-450. | Extrahepatic Tissues | wikipedia.org |

The degradation of Aldrin proceeds through several biochemical reactions, with oxidation being the most prominent initial pathway. researchgate.netfrontiersin.org

Epoxidation : This is the principal metabolic reaction where a monooxygenase enzyme adds an oxygen atom across a double bond of the Aldrin molecule to form its stable and more persistent epoxide, Dieldrin. cdc.govfrontiersin.org This oxidative pathway is the main route for Aldrin's initial conversion in both microbes and animals. wikipedia.orgfrontiersin.org

Hydroxylation : Aldrin can undergo hydroxylation at its methylene bridge, resulting in the formation of 9-hydroxyaldrin. frontiersin.orgresearchgate.net Similarly, its metabolite Dieldrin is often hydroxylated to produce 9-hydroxydieldrin. cdc.govfrontiersin.org This reaction is a significant degradation step, particularly in certain fungi. researchgate.net

Reduction and Hydrolysis : Beyond oxidation, Aldrin degradation can also occur via reduction and hydrolysis pathways. researchgate.netfrontiersin.org For instance, Dieldrin can be reduced to form monochlorodieldrin or hydrolyzed to create products like monohydroxy 6,7-dihydroxydihydroaldrin. frontiersin.org

Table 2: Biochemical Reactions in Aldrin Degradation

| Reaction Type | Substrate | Key Product(s) | Citation |

|---|---|---|---|

| Epoxidation (Oxidation) | Aldrin | Dieldrin | cdc.govfrontiersin.org |

| Hydroxylation | Aldrin | 9-hydroxyaldrin | frontiersin.orgresearchgate.net |

| Hydroxylation | Dieldrin | 9-hydroxydieldrin | cdc.govfrontiersin.org |

| Reduction | Dieldrin | Monochlorodieldrin | frontiersin.org |

Molecular and Genetic Basis of Microbial Aldrin Degradation

The ability of microorganisms to degrade Aldrin is encoded in their genetic material. The presence of specific genes and resistance mechanisms in microbial populations reflects an evolutionary adaptation to environments contaminated with this pesticide.

While specific operons dedicated solely to Aldrin degradation are not extensively detailed in current literature, research has identified classes of genes that are predominant in pesticide-contaminated soils. researchgate.net In microbial communities containing effective Aldrin and Dieldrin degraders like Pseudomonas, Cupriavidus, and Burkholderia, there is a high abundance of genes encoding for broad-spectrum degrading enzymes. researchgate.net These include genes for cytochrome P450 , organophosphorus hydrolase , aldehyde dehydrogenase , and oxidase . researchgate.net The presence of these genes is positively correlated with bacteria such as Bacillus, Sphingobium, and Burkholderia, suggesting their central role in breaking down persistent pesticides. researchgate.net

Numerous genes conferring resistance to Aldrin and its primary metabolite, Dieldrin, have been identified in both microorganisms and insects. researchgate.netfrontiersin.orgnih.gov The most well-documented is the Rdl (Resistance to dieldrin) gene. researchgate.netfrontiersin.org Other identified resistance genes include bph , HCo-LGC-38 , S2-RDLA302S , CSRDL1A , CSRDL2S , HaRdl-1 , and HaRdl-2 . researchgate.netfrontiersin.orgnih.gov

The environmental significance of these genes is profound. Their presence in a microbial community indicates selective pressure from pesticide contamination, driving the evolution of microbes capable of surviving in and potentially remediating polluted environments. researchgate.net This genetic adaptation is a cornerstone of bioremediation, as it enables certain microorganisms to not only withstand the toxicity of compounds like Aldrin but also to utilize them in their metabolic processes. researchgate.net

Table 3: Identified Microbial Resistance Genes for Aldrin/Dieldrin

| Gene | Significance | Found In | Citation |

|---|---|---|---|

| Rdl | Confers resistance to Dieldrin. | Insects and Microorganisms | researchgate.netfrontiersin.orgnih.gov |

| bph | Associated with pesticide resistance. | Microorganisms | researchgate.netfrontiersin.orgnih.gov |

| HCo-LGC-38 | Associated with pesticide resistance. | Microorganisms | researchgate.netfrontiersin.orgnih.gov |

| S2-RDLA302S | Associated with pesticide resistance. | Microorganisms | researchgate.netfrontiersin.orgnih.gov |

| CSRDL1A / CSRDL2S | Associated with pesticide resistance. | Microorganisms | researchgate.netfrontiersin.orgnih.gov |

Abiotic Degradation Processes

In addition to biological breakdown, Aldrin is subject to non-biological degradation processes that contribute to its transformation in the environment. These abiotic pathways primarily involve reactions with light and physical movement into the atmosphere.

Photodegradation : Aldrin is susceptible to photo-oxidization. fao.org In the atmosphere, vapor-phase Aldrin reacts with photochemically produced hydroxyl radicals, leading to rapid degradation with an estimated half-life of just 35 minutes. fao.org Photolysis can also occur on surfaces; under a xenon lamp, for example, Aldrin reacts with certain α-diketones to form Dieldrin. nih.gov

Volatilization : As a volatile compound, Aldrin can easily evaporate from soil and water surfaces and be transported through the air on dust particles. wikipedia.orgfao.org This process does not break down the molecule but moves it from soil and water into the atmosphere, where it can then undergo rapid photodegradation. fao.org

Chemical Stability : Aldrin is chemically stable in environments with a pH between 4 and 8 and does not readily react with mild acids or bases. wikipedia.org However, it can be abiotically converted to Dieldrin in the natural environment. frontiersin.orgnih.gov Under conditions of high heat, such as through pyrolysis, Aldrin decomposes to form byproducts like chlorinated benzenes and phenols. nih.gov

Table 4: Summary of Abiotic Degradation Processes for Aldrin

| Process | Description | Environmental Compartment | Citation |

|---|---|---|---|

| Photodegradation | Reaction with photochemically generated hydroxyl radicals. | Atmosphere | fao.org |

| Photolysis | Light-induced reaction, often to form Dieldrin. | Surfaces (Soil, Water) | nih.govfao.org |

| Volatilization | Evaporation from surfaces into the air. | Soil, Water | wikipedia.orgfao.org |

Photochemical Transformation